2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile
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Overview
Description
2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a hydroxymethyl group at the second position and a carbonitrile group at the fifth position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions
Major Products Formed
Oxidation: Formation of 2-formyl-1-benzothiophene-5-carbonitrile or 2-carboxy-1-benzothiophene-5-carbonitrile.
Reduction: Formation of 2-(hydroxymethyl)-1-benzothiophene-5-amine.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1-benzothiophene-5-carboxylic acid
- 2-(Hydroxymethyl)-1-benzothiophene-5-amine
- 2-(Hydroxymethyl)-1-benzothiophene-5-methyl
Uniqueness
2-(Hydroxymethyl)-1-benzothiophene-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various synthetic and biological applications .
Properties
CAS No. |
105191-15-9 |
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Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H7NOS/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,12H,6H2 |
InChI Key |
TUQCQABNZRVQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(S2)CO |
Origin of Product |
United States |
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